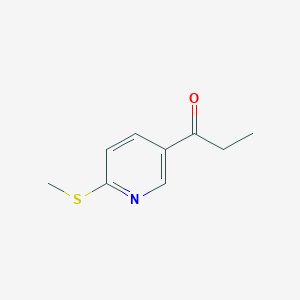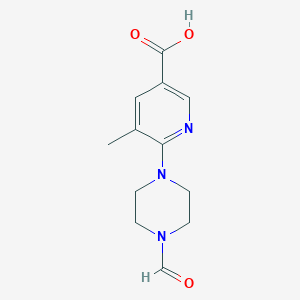
6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a formyl group and a nicotinic acid moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid typically involves multi-step organic reactions. One common method includes the reaction of 5-methylnicotinic acid with 4-formylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound.
化学反応の分析
Types of Reactions
6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-(4-Carboxypiperazin-1-yl)-5-methylnicotinic acid.
Reduction: 6-(4-Hydroxymethylpiperazin-1-yl)-5-methylnicotinic acid.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
科学的研究の応用
6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid is not fully understood, but it is believed to interact with specific molecular targets in cells. The formyl group may play a role in binding to proteins or enzymes, altering their activity. The nicotinic acid moiety could also contribute to its biological effects by interacting with nicotinic receptors or other cellular pathways.
類似化合物との比較
Similar Compounds
6-(4-Formylpiperazin-1-yl)-5-methylnicotinic acid: Unique due to the presence of both a formyl group and a nicotinic acid moiety.
6-(4-Carboxypiperazin-1-yl)-5-methylnicotinic acid: Similar structure but with a carboxylic acid group instead of a formyl group.
6-(4-Hydroxymethylpiperazin-1-yl)-5-methylnicotinic acid: Contains a hydroxymethyl group instead of a formyl group.
Uniqueness
The combination of a formyl group and a nicotinic acid moiety in this compound makes it a unique compound with distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities set it apart from similar compounds.
特性
分子式 |
C12H15N3O3 |
|---|---|
分子量 |
249.27 g/mol |
IUPAC名 |
6-(4-formylpiperazin-1-yl)-5-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H15N3O3/c1-9-6-10(12(17)18)7-13-11(9)15-4-2-14(8-16)3-5-15/h6-8H,2-5H2,1H3,(H,17,18) |
InChIキー |
IJUWMCBTPOGFFA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1N2CCN(CC2)C=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


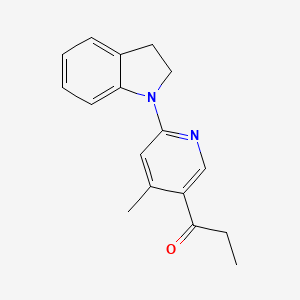
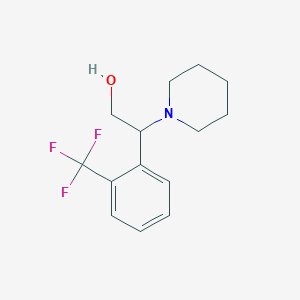
![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-3-methylbutanamide](/img/structure/B11804141.png)
![7-(2-Ethylpiperidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B11804150.png)

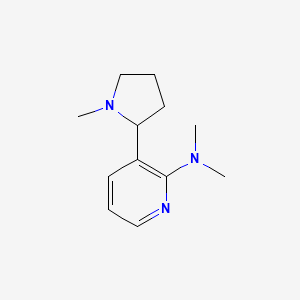
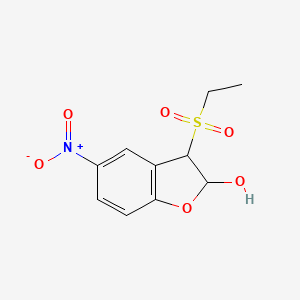

![[(3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate](/img/structure/B11804186.png)
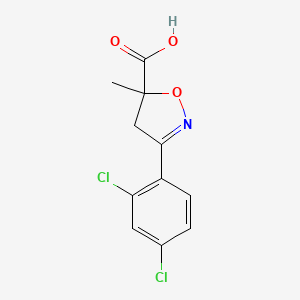
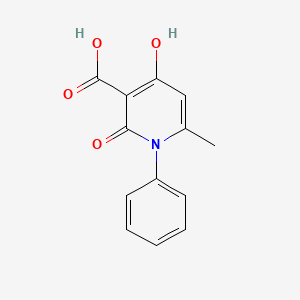
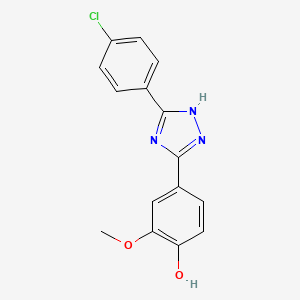
![7-Bromo-3-cyclopropylbenzo[D]isoxazole](/img/structure/B11804209.png)
